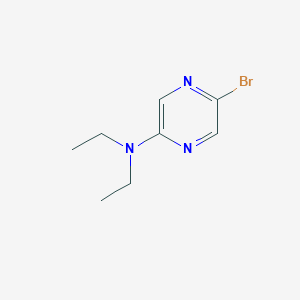

5-Bromo-N,N-diethylpyrazin-2-amine

Description

Properties

CAS No. |

959238-87-0 |

|---|---|

Molecular Formula |

C8H12BrN3 |

Molecular Weight |

230.11 g/mol |

IUPAC Name |

5-bromo-N,N-diethylpyrazin-2-amine |

InChI |

InChI=1S/C8H12BrN3/c1-3-12(4-2)8-6-10-7(9)5-11-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

FPJSTJXRYOXZJY-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CN=C(C=N1)Br |

Canonical SMILES |

CCN(CC)C1=CN=C(C=N1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Pyrazine Derivatives

Halogen-Substituted Pyrazines

- 5-Bromo-6-chloropyrazin-2-amine (CAS: N/A): Differs by a chlorine atom at position 6 instead of a hydrogen. Used as a precursor in cross-coupling reactions (e.g., trimethylsilyl ethynylation) due to its dual halogen functionality . Higher reactivity in palladium-catalyzed reactions compared to mono-halogenated analogs .

5-Bromo-3-chloro-N-methylpyrazin-2-amine (CAS: 446286-77-7):

Amine-Substituted Pyrazines

5-Bromo-N,N-dimethylpyrazin-2-amine (CAS: 446286-94-8):

6-Bromo-N2-methylpyrazine-2,3-diamine (CAS: 55635-63-7):

Comparison with Heterocyclic Analogs

Thiadiazole Derivatives

- 5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine (CAS: 1340124-15-3):

Pyrimidine Derivatives

- 5-Bromo-N-methylpyrimidin-2-amine (CAS: N/A):

Serotonin Receptor Modulation

- 5-Bromo-N,N-dimethyltryptamine (5-bromo-DMT): A tryptamine (non-pyrazine) with strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors. The bromine atom enhances receptor binding affinity compared to non-halogenated DMT . Diethylamine substitution in pyrazines may reduce CNS penetration compared to dimethyltryptamines due to increased lipophilicity .

Anticancer Potential

- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine :

Comparative Reactivity

| Compound | Reactivity in Pd-Catalyzed Coupling | Solubility (LogP) |

|---|---|---|

| 5-Bromo-N,N-diethylpyrazin-2-amine | Moderate (steric hindrance from diethyl) | ~2.1 (estimated) |

| 5-Bromo-N,N-dimethylpyrazin-2-amine | High | ~1.8 |

| 5-Bromo-6-chloropyrazin-2-amine | Very high (dual halogen activation) | ~1.5 |

Preparation Methods

Procedure Highlights:

- Aromatic halide (e.g., 5-bromo-substituted pyrazine derivative) is dissolved in DMSO.

- Diethylamine or related tertiary amine is added in slight excess.

- An iridium photocatalyst (e.g., Ir complex) is introduced at low molar loading (~0.3 mol%).

- The reaction mixture is irradiated with blue LED light at room temperature for 15–50 hours depending on substrate reactivity.

- Work-up involves acidification with dilute HCl, extraction with ethyl acetate, washing, drying, and purification by column chromatography.

Reaction Outcomes:

- Yields of up to 85% have been reported for similar amination reactions.

- The reaction tolerates various amines and halides, allowing for structural diversity.

- Typical characterization includes NMR confirming substitution patterns and purity.

| Parameter | Typical Value |

|---|---|

| Solvent | DMSO |

| Catalyst loading | ~0.3 mol% Iridium complex |

| Light source | Blue LED (approx. 450 nm) |

| Reaction temperature | Room temperature |

| Reaction time | 15–50 hours |

| Yield | 50–85% (depending on amine and halide) |

This method is advantageous due to mild conditions, operational simplicity, and avoidance of harsh reagents.

Directed Ortho Metalation (DoM) and Cross-Coupling Strategies

Another approach involves the use of directed ortho metalation chemistry followed by cross-coupling reactions to install the diethylamino group on the pyrazine ring. This method typically requires:

- Lithiation of a bromopyrazine precursor using strong bases such as n-butyllithium at low temperatures (-40 to -78 °C).

- Subsequent reaction with electrophilic amine sources or coupling partners.

- Transition metal-catalyzed cross-coupling (e.g., palladium-catalyzed amination).

While effective, this method requires stringent temperature control and handling of pyrophoric reagents, limiting its industrial scalability.

Palladium-Catalyzed Amination via Boronic Acid Intermediates

A palladium-catalyzed amination using boronic acid intermediates is another viable synthetic pathway. The general sequence involves:

- Preparation of a brominated boronic acid derivative of the pyrazine ring.

- Cross-coupling with diethylamine or its derivatives in the presence of palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride.

- Use of bases like sodium carbonate in mixed solvents (DMF, THF).

- Heating under nitrogen atmosphere at moderate temperatures (~75 °C) for several hours.

This method achieves high yields (around 80%) and is suitable for scale-up due to milder conditions compared to lithiation methods.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Boronic acid formation | Trimethyl borate, catalyst | Boric acid intermediate |

| Cross-coupling | 2-bromopyridine, Pd catalyst, Na2CO3, DMF/THF | 80% yield of coupled product |

This route benefits from high atom economy, environmentally friendly solvent recovery, and industrial applicability.

Comparative Summary of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Photoredox Catalysis | Aromatic halide, tertiary amine, Ir catalyst, blue LED, DMSO | Mild, high yield, operationally simple | Long reaction times (15–50 h) |

| Directed Ortho Metalation (DoM) | n-BuLi, low temperature (-40 to -78 °C), electrophile | High regioselectivity | Requires cryogenic conditions, hazardous reagents |

| Pd-Catalyzed Cross-Coupling | Boronic acid intermediate, Pd catalyst, base, DMF/THF, 75 °C | High yield, scalable, mild conditions | Multi-step synthesis of boronic acid intermediate |

Research Findings and Notes

- Photoredox catalysis has emerged as a versatile and green method for aromatic amination, including for halogenated pyrazines. The use of blue LED light and iridium catalysts enables selective C–N bond formation under ambient conditions.

- Directed ortho metalation remains a powerful tool for regioselective functionalization but is limited by the need for stringent low-temperature conditions and pyrophoric reagents, which pose safety and scalability challenges.

- Palladium-catalyzed cross-coupling via boronic acid intermediates offers a balanced approach with moderate reaction temperatures and good yields, making it industrially attractive despite requiring multi-step precursor synthesis.

- The choice of method depends on the scale, available equipment, and desired purity/yield balance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-N,N-diethylpyrazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) using brominated pyrazine precursors and diethylamine. For example, a modified protocol from pyrazine derivatives involves halogen displacement under mild conditions (40–60°C) with a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base in THF, yielding ~65–75% purity . Reaction optimization should focus on ligand selection (e.g., Xantphos for improved stability) and inert atmosphere control to minimize dehalogenation side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for diethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and pyrazine protons (δ 8.2–8.5 ppm for H-3 and H-6). Absence of NH signals confirms full alkylation .

- ¹³C NMR : Peaks at ~150–160 ppm for pyrazine carbons and ~40–45 ppm for N-CH₂ groups.

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 244 (C₈H₁₂BrN₃⁺) with isotopic pattern confirming bromine .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer : The compound is lipophilic (logP ~2.5), soluble in DMSO, DMF, and chlorinated solvents, but poorly soluble in water. Stability tests show decomposition <5% after 48 hours in DMSO at 4°C. For aqueous work, use co-solvents (e.g., 10% EtOH/H₂O) and avoid prolonged exposure to light to prevent bromine dissociation .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict reactivity trends for bromine substitution in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates the C-Br bond dissociation energy (~65 kcal/mol) and identifies electron-deficient positions (e.g., C-5) for nucleophilic aromatic substitution (NAS). Molecular dynamics (MD) simulations in explicit solvent (e.g., water) model transition states for SNAr reactions with thiols or amines, guiding experimental design .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across cell-based assays?

- Methodological Answer :

- Assay Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.

- Metabolic Stability : Test compound integrity in cell media (e.g., LC-MS/MS) to rule out degradation.

- Off-Target Profiling : Use kinase/GPCR panels to identify confounding interactions. For example, discrepancies in PI3K inhibition studies may arise from differential isoform expression (α vs. γ) .

Q. How do crystallographic studies (via SHELX) elucidate solid-state packing and hydrogen-bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals intermolecular interactions. For this compound, expect C–H···N hydrogen bonds between pyrazine N and ethyl CH₂ groups (d = 2.8–3.0 Å) and Br···π contacts (3.3 Å) stabilizing layered packing . Use Olex2 for structure solution and Mercury for visualization.

Q. What analytical workflows ensure detection of nitrosamine impurities below the EMA threshold (e.g., 18 ng/day)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.